![molecular formula C24H22N2O5 B2791941 2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922109-51-1](/img/structure/B2791941.png)
2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H22N2O3, and it features a unique structure that combines an oxazepine ring with a dimethoxyphenyl group. The presence of methoxy groups is often associated with enhanced biological activity, particularly in terms of receptor interaction and metabolic stability.
Property | Value |
---|---|
Molecular Weight | 350.4 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
LogP | 3.5 |
Research indicates that compounds similar to This compound exhibit various biological activities, primarily through interactions with neurotransmitter receptors and enzymes. Notably, the compound has been studied for its potential as a selective antagonist of the dopamine D2 receptor, which is critical in the treatment of neurological disorders such as schizophrenia and Parkinson's disease .
Therapeutic Potential
- Antipsychotic Activity : The inhibition of dopamine receptors suggests potential use in managing psychotic disorders. A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine exhibited significant antipsychotic effects in animal models .
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
- Antioxidant Activity : The methoxy groups are known to enhance antioxidant capacity, which could be beneficial in preventing oxidative stress-related diseases .
Case Study 1: Antipsychotic Efficacy
A study published in Pharmacology Reports evaluated the antipsychotic efficacy of a structurally related compound. The results indicated a significant reduction in hyperactivity in rodent models when administered at specific dosages, supporting the hypothesis that oxazepine derivatives can modulate dopaminergic pathways effectively .
Case Study 2: Anti-inflammatory Properties
In another investigation focused on inflammatory bowel disease (IBD), a related compound demonstrated a marked decrease in inflammatory markers in animal models. This suggests that the compound may offer therapeutic benefits for IBD patients through its anti-inflammatory mechanisms .
Scientific Research Applications
Pharmacological Applications
-
Dopamine D2 Receptor Antagonism :
- Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit selective affinity for dopamine D2 receptors. This receptor is crucial in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. The compound's ability to selectively antagonize these receptors could lead to the development of new antipsychotic medications .
- Neuroprotective Effects :
-
Antidepressant Activity :
- The modulation of neurotransmitter systems by compounds like 2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide may also contribute to antidepressant effects. By influencing serotonin and norepinephrine pathways, such compounds could offer new avenues for treating depression .
Table 1: Summary of Research Findings on Dibenzo[b,f][1,4]oxazepine Derivatives
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the dibenzo[b,f][1,4]oxazepine structure.
- Introduction of the acetamide group.
- Functionalization with the 3,4-dimethoxyphenyl moiety.
This complexity in synthesis highlights the need for advanced techniques in medicinal chemistry to optimize yield and purity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-4-7-20-18(10-14)26-24(28)17-13-16(6-9-19(17)31-20)25-23(27)12-15-5-8-21(29-2)22(11-15)30-3/h4-11,13H,12H2,1-3H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIQHMIJEGOGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.